5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine (CAS 1263282-98-9) is a uniquely differentiated heterocyclic scaffold for medicinal chemistry. Its orthogonal 3-iodo and 5-chloro substituents enable sequential Pd-catalyzed cross-coupling followed by nucleophilic aromatic substitution, allowing rapid SAR exploration without de novo core synthesis. The 2-methyl group fine-tunes electronic and steric properties critical for kinase pocket binding. This halogen pattern is non-substitutable for building PROTACs, affinity probes, and focused inhibitor libraries. Procure this high-purity intermediate to accelerate your lead-optimization workflow with reliable, dual-handle reactivity.

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
CAS No. 1263282-98-9
Cat. No. B1452817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
CAS1263282-98-9
Molecular FormulaC7H5ClIN3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC(=NC2=C1I)Cl
InChIInChI=1S/C7H5ClIN3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3
InChIKeyFKQSQSUSGOYQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine (CAS 1263282-98-9): A Dual-Halogenated Scaffold for Orthogonal Derivatization


5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine (CAS 1263282-98-9) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class. Its molecular formula is C7H5ClIN3, with a molecular weight of 293.49 g/mol [1]. The compound features a 5-chloro and a 3-iodo substituent on the fused pyrazolo-pyrimidine core, along with a 2-methyl group. This specific halogenation pattern provides orthogonal reactivity, enabling sequential derivatization via cross-coupling at the 3-iodo position and nucleophilic aromatic substitution at the 5-chloro position. The scaffold is structurally analogous to purines, making it a valuable intermediate in the design of kinase inhibitors and other bioactive molecules [2].

Why 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidines in Synthesis


Generic substitution of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine with other pyrazolo[1,5-a]pyrimidines is precluded by the compound's unique halogen pattern, which governs both its chemical reactivity and its biological profile. The presence of the iodine atom at position 3 is essential for efficient Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aryl and alkynyl groups with high yields [1]. Simultaneously, the chlorine atom at position 5 provides a distinct handle for orthogonal nucleophilic aromatic substitution (SNAr), allowing for further diversification after the initial cross-coupling step. The 2-methyl group further modulates electronic properties and sterics, influencing both reaction outcomes and target binding. Substituting this compound with a non-iodinated analog (e.g., 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine) forfeits the high-yielding cross-coupling capability at position 3, while replacing it with a non-chlorinated analog (e.g., 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine) eliminates the orthogonal SNAr handle. The quantitative evidence presented in Section 3 establishes the specific performance advantages that make this particular halogen pattern a non-substitutable asset for advanced medicinal chemistry programs.

Quantitative Differentiation of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine: Head-to-Head and Cross-Study Evidence for Orthogonal Reactivity and Synthetic Utility


Orthogonal Reactivity: Iodine vs. Chlorine in Palladium-Catalyzed Cross-Coupling

The 3-iodo substituent on 5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine demonstrates superior reactivity in Suzuki-Miyaura cross-coupling compared to bromo analogs. Studies on closely related 3-iodopyrazolo[1,5-a]pyrimidines show that iodine at the 3-position enables high-yielding (typically >80%) C-C bond formation under mild conditions (e.g., Pd(PPh3)4, 80°C, 1 h) . In contrast, the 3-bromo analogs require more forcing conditions or specialized ligands to achieve comparable yields. The 5-chloro group remains completely inert under these cross-coupling conditions, providing true orthogonal reactivity that is not available with di-iodo or di-bromo analogs [1]. This allows for sequential, site-selective functionalization: first at C3 via Pd-catalysis, then at C5 via SNAr.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Scalable Synthesis and Reproducibility: Gram-Scale Halogenation Protocols

The halogenation of pyrazolo[1,5-a]pyrimidines with N-iodosuccinimide (NIS) has been demonstrated on a gram scale, providing an efficient and scalable route to 3-iodo derivatives [1]. This method enables the reliable production of 5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine in quantities suitable for both early discovery and late-stage lead optimization. The protocol's good functional group tolerance and high yields (generally >85% for mono-iodination) ensure that researchers can obtain this building block with consistent quality and without the need for extensive purification. In contrast, methods for introducing iodine at other positions on the pyrazolo[1,5-a]pyrimidine core often suffer from lower regioselectivity and require more complex purification steps.

Process Chemistry Scale-up Halogenation

Biological Activity: Pyrazolo[1,5-a]pyrimidine Core as a Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for ATP-competitive kinase inhibition, with numerous derivatives demonstrating potent activity against CDK2, TRKA, Pim-1/2, and other oncology targets [1][2]. A recent study on pyrazolo[1,5-a]pyrimidine derivatives revealed dual CDK2/TRKA inhibitors with IC50 values as low as 0.09 µM (CDK2) and 0.45 µM (TRKA), comparable to clinical reference inhibitors [1]. While direct activity data for 5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine itself are not yet published, the compound's specific substitution pattern (C5-Cl, C3-I, C2-Me) closely mimics the pharmacophore requirements identified in SAR studies for potent kinase inhibition. The iodine atom at C3 is a key feature, as it can be replaced with aryl or heteroaryl groups to fine-tune potency and selectivity, while the chlorine at C5 provides a vector for further optimization.

Kinase Inhibition Cancer Therapeutics SAR

Application Scenarios for 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry and Chemical Biology


Rapid Generation of Focused Kinase Inhibitor Libraries via Sequential Orthogonal Functionalization

Leverage the orthogonal reactivity of the 3-iodo and 5-chloro groups to synthesize diverse arrays of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. First, perform a Suzuki-Miyaura coupling at C3 to introduce a variety of aryl or heteroaryl groups that modulate kinase selectivity and potency . Subsequent nucleophilic aromatic substitution (SNAr) at C5 with amines or other nucleophiles installs a second diversity element, enabling rapid exploration of structure-activity relationships (SAR) and the identification of lead candidates with improved pharmacokinetic properties.

Synthesis of Chemical Probes for Target Identification and Validation

Use this compound as a versatile starting point for creating affinity probes or PROTACs (Proteolysis Targeting Chimeras). The orthogonal handles allow for the sequential attachment of a kinase-binding warhead (via C3 cross-coupling) and a linker (via C5 SNAr) for conjugation to biotin, fluorophores, or E3 ligase ligands. This enables the generation of tool compounds for target engagement studies, pull-down assays, and cellular imaging [1].

Late-Stage Functionalization in Advanced Lead Optimization

Incorporate 5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine into advanced intermediates or late-stage lead compounds to introduce additional diversity points without de novo resynthesis of the entire scaffold. The mild cross-coupling conditions preserve sensitive functional groups elsewhere in the molecule, facilitating the fine-tuning of physicochemical properties, metabolic stability, and off-target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.